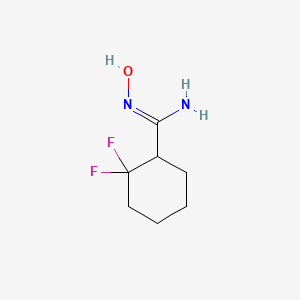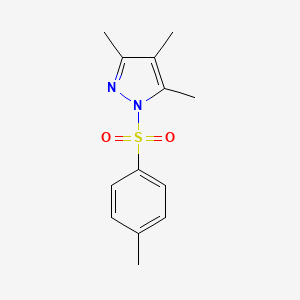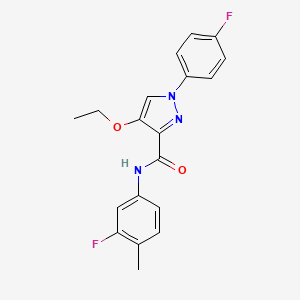![molecular formula C17H14FN3O3 B2876840 3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1024546-59-5](/img/structure/B2876840.png)
3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of 4-fluorobenzaldehyde with an appropriate amine, followed by cyclization.
Introduction of the Furoyl Group: The furoyl group is introduced via acylation reactions, often using furoyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-thiadiazole: Similar structure but with a sulfur atom in place of the oxygen in the oxadiazole ring.
3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-triazole: Similar structure but with a nitrogen atom in place of the oxygen in the oxadiazole ring.
Uniqueness
3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-12-7-5-11(6-8-12)15-19-16(24-20-15)13-3-1-9-21(13)17(22)14-4-2-10-23-14/h2,4-8,10,13H,1,3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUICSMPQRYRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE](/img/structure/B2876757.png)
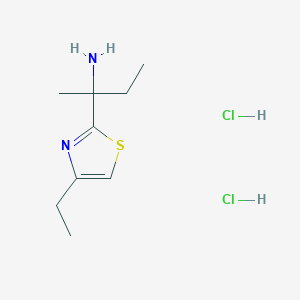
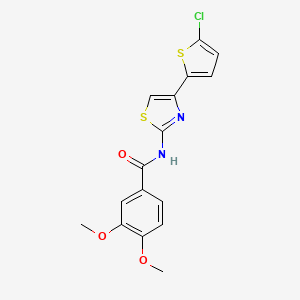
methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)
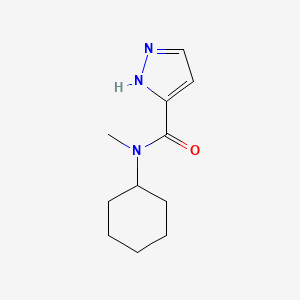

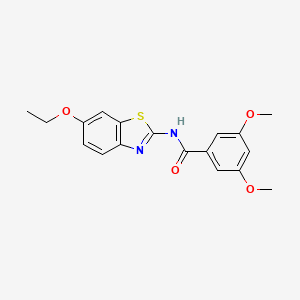
![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)
![Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2876772.png)
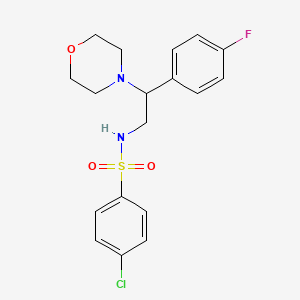
![2-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-N-phenylacetamide](/img/structure/B2876774.png)
